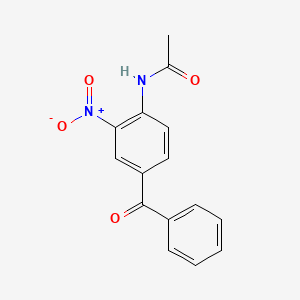

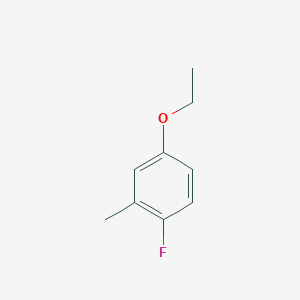

![molecular formula C8H7BrN2O B6322341 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 913297-44-6](/img/structure/B6322341.png)

7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

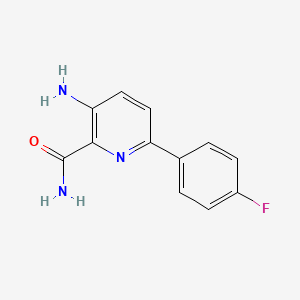

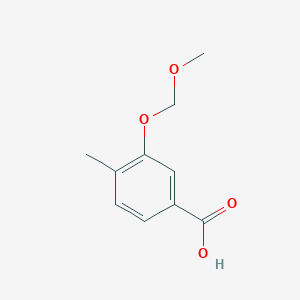

“7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one” is a chemical compound with the molecular formula C9H8BrN2O . It is a white powder that is used in various research applications and as a building block for the synthesis of pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring substituted with a bromine atom and a methyl group . The molecular weight of the compound is 227.06 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis

“this compound” is a white to light yellow solid . It has a molecular weight of 227.06 g/mol and a topological polar surface area of 32.3 Ų . It is soluble in some organic solvents such as ethanol and dimethyl sulfoxide .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacology

Benzimidazole derivatives, including structures similar to 7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These compounds have been explored for their antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory properties, among others. Mannich bases of benzimidazole derivatives, for example, have shown significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, and antiviral activities. The versatility in the Mannich reaction allows for the synthesis of various N-methyl derivatives and drug molecules, indicating the potential for creating new therapeutic agents with enhanced efficacy and lower toxicity (Vasuki et al., 2021).

Materials Science

In the field of materials science, the structural components of benzimidazole derivatives have been applied to the development of advanced materials, such as zeolitic imidazolate frameworks (ZIFs). These materials exhibit remarkable properties like good thermal and chemical stability, large specific surface area, and a unique "gate opening" mechanism, making them suitable for hydrogen storage, adsorption, and separation applications (Xiao & Liu, 2019).

Synthetic Methodologies

The research also highlights the synthetic versatility of benzimidazole and its derivatives, including the exploration of various synthetic routes and methodologies. This aspect is critical for the development of new compounds with potential applications in drug design and materials science. The synthesis and applications of ZIF-7 and its derivatives, for example, represent a significant advancement in the synthesis and application of materials based on imidazolate linkers (Xiao & Liu, 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-3-methyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGYXYYWJABYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Br)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

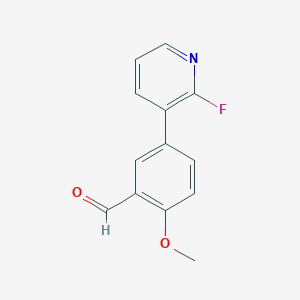

![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)